molecular formula C18H16ClN5O5 B302239 N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide

N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide

Cat. No. B302239
M. Wt: 417.8 g/mol
InChI Key: LVGDEINABQJCHT-WNFQYIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide, also known as CNB-001, is a novel neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 has been shown to possess antioxidant, anti-inflammatory, and anti-apoptotic properties, and has been found to be effective in protecting neurons from oxidative stress, inflammation, and other pathological conditions.

Mechanism of Action

N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide exerts its neuroprotective effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, thereby reducing oxidative stress and preventing neuronal damage. N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide also inhibits the activation of various inflammatory pathways, such as NF-κB and COX-2, thereby reducing inflammation and protecting neurons from damage. Furthermore, N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has been found to inhibit apoptosis and to promote neuronal survival by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has been found to exert various biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress and inflammation, and to protect neurons from damage. N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. Another advantage is its relatively low toxicity and good safety profile. However, one of the limitations of N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is its limited water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide. One area of research is the development of more water-soluble formulations of N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide, which would make it easier to administer in clinical settings. Another area of research is the investigation of the potential therapeutic applications of N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms of action of N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide and to optimize its dosing and administration protocols for maximum therapeutic efficacy.

Synthesis Methods

N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide is synthesized by the reaction of 2-chloro-5-nitrobenzaldehyde with 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid hydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. In preclinical studies, N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide has been found to be effective in reducing oxidative stress, inflammation, and neuronal damage in animal models of these disorders.

properties

Product Name

N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide

Molecular Formula

C18H16ClN5O5

Molecular Weight

417.8 g/mol

IUPAC Name

N-[(Z)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide

InChI

InChI=1S/C18H16ClN5O5/c1-11-5-13(9-28-2)15(7-20)18(22-11)29-10-17(25)23-21-8-12-6-14(24(26)27)3-4-16(12)19/h3-6,8H,9-10H2,1-2H3,(H,23,25)/b21-8-

InChI Key

LVGDEINABQJCHT-WNFQYIGGSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N)COC

SMILES

CC1=NC(=C(C(=C1)COC)C#N)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N)COC

Origin of Product

United States

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